REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([N:8]2C3=NC=CC=C3C(C3C=CC=CC=3)=[N:9]2)[CH:5]=[CH:6][CH:7]=1.N1C=CC=C[CH:24]=1>>[CH3:24][O:1][C:2]1[CH:3]=[C:4]([NH:8][NH2:9])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
1-(3-hydroxyphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)N1N=C(C=2C1=NC=CC2)C2=CC=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating under reflux 2-chloro-3-benzoylpyridine
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)NN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |